![molecular formula C28H34O3 B2628391 (Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate CAS No. 312612-54-7](/img/structure/B2628391.png)

(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

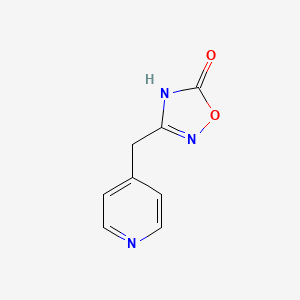

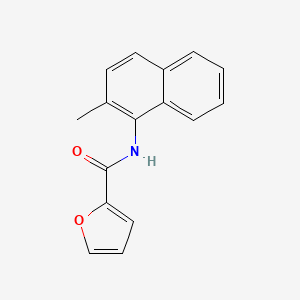

The compound “(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate” is a complex organic molecule. It was identified in the extract of the sea anemone Heteractis aurora, which is known to contain a variety of bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound was characterized using Fourier-transform infrared spectroscopy (FT-IR), gas chromatography–mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications

Inhibitors of Androgen Biosynthesis

Research has identified androsterone derivatives, closely related to the specified compound, as potential inhibitors of androgen biosynthesis. The structural analysis revealed typical steroid shapes with variations in their extra E ring, contributing to their biological activity. These findings are significant for understanding and potentially manipulating androgenic functions in various medical conditions (Djigoué et al., 2012).

Structural Characterization and Supramolecular Assembly

Studies on structurally similar compounds, such as "5,22-Stigmastadien-3β-yl p-toluenesulfonate," have provided insights into the molecular conformations and supramolecular assembly of these chemicals. The relative orientations of peripheral groups and the formation of linear supramolecular chains highlight the compound's potential in material science and crystallography (Ketuly et al., 2010).

Cardiac Aglycone Potential

The isolation of 17βH-Periplogenin from traditional herbal medicine sources underscores the biomedical relevance of structurally related compounds. The detailed molecular and crystal structure analysis supports its potential use in developing cardiac therapies (Zhang et al., 2012).

Synthesis of Liver X Receptor Agonists

The transformation of related steroidal scaffolds into liver X receptor (LXR) modulators demonstrates the versatility of these compounds in synthesizing agents that could regulate cholesterol metabolism. This has implications for treating cardiovascular and neurodegenerative diseases (Ching, 2013).

Anti-inflammatory and Neuroprotective Effects

Androstene derivatives, which share a structural similarity with the compound , have been evaluated for their anti-inflammatory effects in microglial cells. Such studies suggest potential therapeutic applications for neurodegenerative diseases by inhibiting neuroinflammation and microglial neurotoxicity (Wu et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) (Z)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O3/c1-27-16-14-21(31-26(30)13-8-19-6-4-3-5-7-19)18-20(27)9-10-22-23-11-12-25(29)28(23,2)17-15-24(22)27/h3-9,13,21-24H,10-12,14-18H2,1-2H3/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWKXKHBCVBVDP-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)/C=C\C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2628313.png)

![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)

![3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B2628318.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide](/img/structure/B2628319.png)

![7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2628320.png)

![4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)

![N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2628330.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)